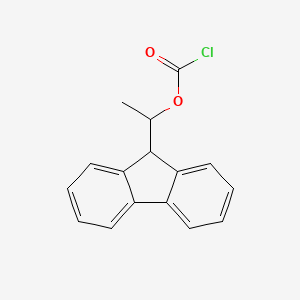
5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is notable for its role in protecting the 5’-hydroxy group during the synthesis process, which is crucial for the accurate assembly of nucleic acid sequences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine typically involves the protection of the 5’-hydroxy group with a dimethoxytrityl (DMT) group. This is followed by the protection of the exocyclic amino group with a dimethylaminomethylidene group. The process often requires the use of strong acids like dichloroacetic acid for the detritylation step .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis techniques that ensure high purity and yield. The use of automated synthesizers and solid-phase synthesis methods are common to streamline the process and reduce the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the dimethoxytrityl group, leading to the formation of a carbocation.
Reduction: The compound can be reduced under specific conditions to remove protective groups.
Substitution: The dimethoxytrityl group can be substituted with other protective groups depending on the desired outcome of the synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include dichloroacetic acid for detritylation, silver for reduction, and various bases for substitution reactions. The conditions often involve non-aqueous solvents like toluene, dichloromethane, and acetonitrile .
Major Products Formed
The major products formed from these reactions include the deprotected nucleoside, which can then be further modified or incorporated into oligonucleotides for various applications .
Aplicaciones Científicas De Investigación
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of oligonucleotides, which are essential for various chemical analyses and experiments.
Biology: The compound is used in the study of DNA and RNA structures and functions, as well as in the development of genetic probes and primers.
Medicine: It plays a role in the development of therapeutic oligonucleotides, which are used in gene therapy and other medical applications.
Industry: The compound is used in the production of synthetic nucleic acids for various industrial applications, including biotechnology and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine involves the protection of the 5’-hydroxy group during oligonucleotide synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the accurate assembly of nucleic acid sequences. The dimethoxytrityl group acts as a temporary protective group that can be removed under acidic conditions to reveal the free hydroxy group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyguanosine: Similar in structure but lacks the dimethylaminomethylidene group.
5’-O-(Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine: Uses an isobutyryl group for amino protection instead of dimethylaminomethylidene.
Uniqueness
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is unique due to its specific protective groups, which provide stability and specificity during oligonucleotide synthesis. The combination of dimethoxytrityl and dimethylaminomethylidene groups offers a balance of protection and reactivity that is advantageous in various synthetic applications .
Propiedades
IUPAC Name |
N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6/c1-39(2)22-36-34-37-32-28(33(42)38-34)18-19-40(32)31-20-29(41)30(46-31)21-45-35(23-8-6-5-7-9-23,24-10-14-26(43-3)15-11-24)25-12-16-27(44-4)17-13-25/h5-19,22,29-31,41H,20-21H2,1-4H3,(H,37,38,42)/b36-22+/t29-,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBAQQMPNBUDSL-KUTHMSGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)









